

# Technical Guide: Chemical Structure and Synthesis of Renzapride

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## Compound of Interest

Compound Name: *Renzapride*  
CAS No.: 112727-80-7  
Cat. No.: B052152

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## Executive Summary

**Renzapride** is a gastroprokinetic agent belonging to the benzamide class.[3] Structurally, it is distinguished by a 1-azabicyclo[3.3.1]nonane moiety, a rigid bicyclic scaffold that confers high selectivity for serotonin receptors in the enteric nervous system.[2] Unlike its structural analog metoclopramide, **renzapride** lacks dopamine D2 antagonist activity, reducing the risk of extrapyramidal side effects.

- IUPAC Name: 4-amino-N-[(1R,4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide[1][2]
- CAS Number: 112727-80-7 (Free base)[1][2]
- Molecular Formula: C<sub>16</sub>H<sub>22</sub>ClN<sub>3</sub>O<sub>2</sub>
- Molecular Weight: 323.82 g/mol [2]

## Chemical Structure & Pharmacophore Analysis

The molecule consists of two distinct domains linked by an amide bond:

- The Pharmacophore (Acid Component): A 4-amino-5-chloro-2-methoxybenzoic acid moiety. [1][2] The ortho-methoxy and meta-chloro substituents are critical for locking the conformation via intramolecular hydrogen bonding, mimicking the indole ring of serotonin.[1]

- The Toxicophore/Binding Core (Amine Component): An endo-1-azabicyclo[3.3.1]nonan-4-amine.[1][2] This bridgehead nitrogen system provides a rigidified "boat-chair" conformation that optimally positions the basic nitrogen for receptor interaction.[1]

## Structural Visualization

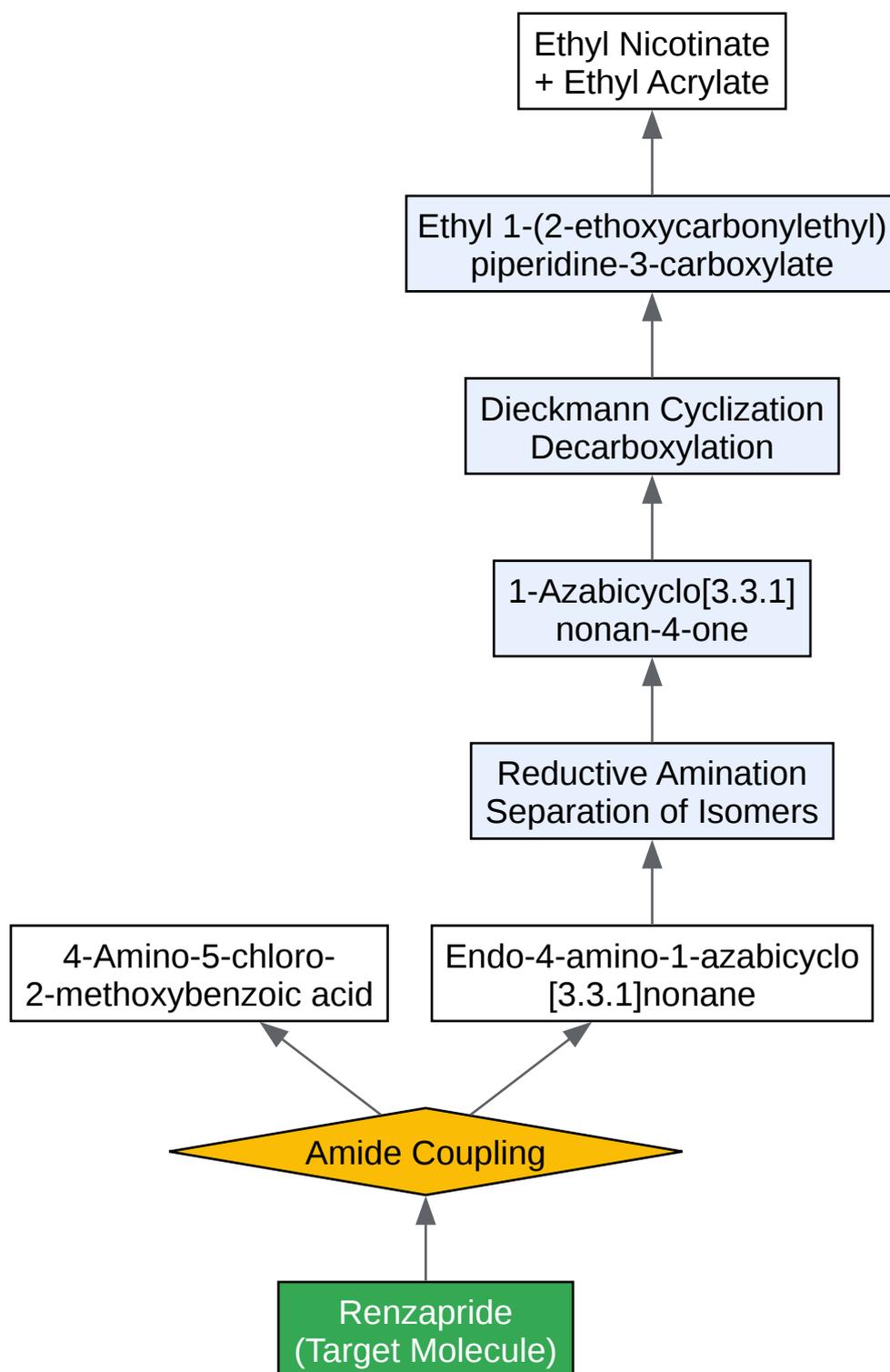
Figure 1: Pharmacophore dissection of **Renzapride** showing the acid and amine domains.

## Retrosynthetic Analysis

The convergent synthesis disconnects at the amide bond. The primary challenge is the construction of the 1-azabicyclo[3.3.1]nonane ring system, specifically the endo-isomer.

Strategic Disconnections:

- Amide Coupling: Joining the acid chloride/activated ester with the bicyclic amine.
- Bicyclic Ring Construction: A Dieckmann cyclization strategy starting from a 3-substituted piperidine derivative.[1]
- Piperidine Functionalization: Hydrogenation of ethyl nicotinate followed by N-alkylation.[1]



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Figure 2: Retrosynthetic pathway utilizing the Dieckmann cyclization strategy.[1][2]

## Detailed Synthesis Protocol

### Phase 1: Synthesis of the Amine Core (1-azabicyclo[3.3.1]nonan-4-amine)

This route follows the methodology established by King et al. (Beecham Pharmaceuticals), utilizing a Dieckmann cyclization to form the bridged system.[2]

#### Step 1: Preparation of Ethyl Nipecotate

- Reagents: Ethyl nicotinate, H<sub>2</sub>, Pd/C (5%), Ethanol.[2]
- Procedure: Catalytic hydrogenation of ethyl nicotinate at 50 psi and 60°C yields ethyl nipecotate (piperidine-3-carboxylate).[1][2]
- Mechanism: Reduction of the pyridine ring to the saturated piperidine.

#### Step 2: N-Alkylation (Michael Addition)[1][2]

- Reagents: Ethyl nipecotate, Ethyl acrylate, Ethanol (cat. NaOEt).
- Procedure: The secondary amine of ethyl nipecotate undergoes a Michael addition to ethyl acrylate.
- Product: Diethyl 1-(2-ethoxycarbonyl)ethyl)piperidine-3-carboxylate.[1][2]
- Key Parameter: Control temperature to prevent polymerization of the acrylate.

#### Step 3: Dieckmann Cyclization

- Reagents: Potassium tert-butoxide (KOtBu), Toluene or Benzene, Reflux.[2]
- Procedure: The diester is treated with a strong base (KOtBu) to induce intramolecular Claisen condensation (Dieckmann cyclization).[2]
- Intermediate: The β-keto ester bicyclic intermediate.[1]

- Workup: Acid hydrolysis (HCl, reflux) promotes decarboxylation to yield 1-azabicyclo[3.3.1]nonan-4-one.[\[1\]](#)[\[2\]](#)

#### Step 4: Stereoselective Reductive Amination

- Reagents: Hydroxylamine hydrochloride, NaOAc, then H<sub>2</sub>/Raney Nickel or Na/Amyl alcohol.
- Procedure:
  - Convert the ketone to the oxime using hydroxylamine.
  - Reduce the oxime. Catalytic hydrogenation (Raney Ni) often yields a mixture of endo and exo isomers.
  - Purification: The endo-amine (cis relative to the bridge) is the desired pharmacophore. It is often separated by fractional crystallization of the hydrochloride or benzoate salt.

## Phase 2: Synthesis of the Acid Core

- Starting Material: 4-Amino-salicylic acid (PAS) or 4-amino-2-methoxybenzoic acid.[\[1\]](#)[\[2\]](#)
- Chlorination: Protection of the amine (acetyl) followed by chlorination with SO<sub>2</sub>Cl<sub>2</sub> or Cl<sub>2</sub> in acetic acid introduces the chlorine at the 5-position.
- Methylation: If starting from salicylic acid, O-methylation is performed using dimethyl sulfate or methyl iodide.[\[1\]](#)[\[2\]](#)
- Deprotection: Hydrolysis of the N-acetyl group yields 4-amino-5-chloro-2-methoxybenzoic acid.[\[1\]](#)[\[2\]](#)

## Phase 3: Coupling (Final Assembly)

#### Protocol:

- Activation: Dissolve the benzoic acid derivative (1.0 eq) in DMF/DCM. Add Carbonyldiimidazole (CDI, 1.1 eq) and stir for 1 hour to form the acyl imidazole. Alternatively, use Ethyl chloroformate to form the mixed anhydride.

- Coupling: Add the endo-1-azabicyclo[3.3.1]nonan-4-amine (1.0 eq) to the activated acid solution.
- Reaction: Stir at room temperature for 12–24 hours.
- Workup: Quench with water, extract with DCM, wash with NaHCO<sub>3</sub> (to remove unreacted acid) and brine.
- Salt Formation: Dissolve the free base in ethanol and add ethanolic HCl to precipitate **Renzapride Hydrochloride**.

## Quantitative Data & Process Parameters

Parameter	Specification	Notes
Reaction Temp (Cyclization)	80–110°C	Reflux required for Dieckmann closure.[1][2]
Pressure (Hydrogenation)	50 psi	For pyridine reduction and oxime reduction.
Yield (Step 3 - Ketone)	45–60%	Critical step; competitive polymerization reduces yield. [2]
Isomer Ratio (Endo:Exo)	~3:1 to 1:1	Depends on reducing agent (Raney Ni vs Na/Alcohol).[2]
Final Purity	>99.5%	Required for pharmaceutical grade (HPLC).

## Analytical Characterization (Expected Data)

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):
  - δ 7.8 (s, 1H, Ar-H6), δ 6.5 (s, 1H, Ar-H3).[2]
  - δ 5.9 (s, 2H, NH<sub>2</sub>).[2]
  - δ 3.8 (s, 3H, OMe).[2]

- $\delta$  4.1 (m, 1H, Bridgehead CH-N).[2]
- $\delta$  3.0–3.4 (m, Multiplets, Bicyclic ring protons).[2]
- Mass Spectrometry (ESI+): m/z 324 [M+H]<sup>+</sup> (<sup>35</sup>Cl isotope), 326 (<sup>37</sup>Cl isotope) in 3:1 ratio.[2]
- IR Spectroscopy: 1640 cm<sup>-1</sup> (Amide C=O), 3300–3400 cm<sup>-1</sup> (NH stretch).[2]

## References

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